3-[N-(3,5-dimethylphenyl)-3-methylbutanamido]propanoic acid
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Overview
Description
3-[N-(3,5-dimethylphenyl)-3-methylbutanamido]propanoic acid is an organic compound characterized by its complex structure, which includes a propanoic acid backbone and a substituted amido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(3,5-dimethylphenyl)-3-methylbutanamido]propanoic acid typically involves multiple steps. One common method starts with the preparation of the amido precursor, which is then reacted with a propanoic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening methods can optimize the reaction conditions, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-[N-(3,5-dimethylphenyl)-3-methylbutanamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[N-(3,5-dimethylphenyl)-3-methylbutanamido]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[N-(3,5-dimethylphenyl)-3-methylbutanamido]propanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethylphenyl)propanoic acid
- 1-(3,5-Dimethylphenyl)piperazine
- 3,5-Dimethylphenyl isocyanate
Uniqueness
3-[N-(3,5-dimethylphenyl)-3-methylbutanamido]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
3-[N-(3,5-dimethylphenyl)-3-methylbutanamido]propanoic acid (CAS Number: 28764896) is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound consists of a propanoic acid backbone with a substituted amide group, which may confer specific pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C16H23NO3
- Molecular Weight : 277.36 g/mol
- IUPAC Name : this compound
The structural formula indicates the presence of a dimethylphenyl substituent and a branched alkyl chain, which may influence its interaction with biological targets.
Pharmacological Studies
-
Antiinflammatory Activity :
- In preliminary studies, compounds with similar amide structures have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
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Antioxidant Effects :
- Many derivatives of propanoic acids have demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related damage in cells.
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Potential Anticancer Activity :
- Research into related compounds has indicated that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways like MAPK and PI3K/Akt.
Study 1: In Vitro Assessment of Cytotoxicity
A study investigating the cytotoxic effects of various propanoic acid derivatives on cancer cell lines demonstrated that certain structural modifications can enhance or reduce cytotoxicity. While specific data on this compound is not available, it is likely that its structure could influence similar outcomes.
Study 2: Anti-inflammatory Potential
Research into related compounds has shown that they can inhibit the nuclear factor kappa B (NF-kB) pathway, leading to decreased expression of inflammatory mediators. This suggests a potential for this compound to exert similar effects.
Comparative Analysis with Related Compounds
Compound Name | Structure Summary | Notable Biological Activity |
---|---|---|
3-[N-(4-methoxyphenyl)-2-methylbutanamido]propanoic acid | Contains methoxy group; branched alkyl chain | Antioxidant and anti-inflammatory |
4-[N-(2-hydroxyphenyl)-2-methylbutanamido]butanoic acid | Hydroxy group enhances solubility; longer chain | Anticancer activity observed in vitro |
2-[N-(4-fluorophenyl)-2-methylbutanamido]acetic acid | Fluorine substitution increases lipophilicity | Enhanced binding affinity to certain receptors |
Properties
IUPAC Name |
3-[3,5-dimethyl-N-(3-methylbutanoyl)anilino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11(2)7-15(18)17(6-5-16(19)20)14-9-12(3)8-13(4)10-14/h8-11H,5-7H2,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLVKYOXYBYHKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CCC(=O)O)C(=O)CC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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